molecular formula C10H20ClN B11716956 (1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride

(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B11716956
M. Wt: 189.72 g/mol
InChI Key: WLSBVPNKQWDEGT-GHXDPTCOSA-N
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Description

(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with continuous monitoring of reaction parameters. The use of automated systems for temperature and pressure control, as well as advanced purification techniques such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of bicyclic amines in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its stability and reactivity make it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-9(2)8-4-5-10(3,6-8)7-11-9;/h8,11H,4-7H2,1-3H3;1H/t8-,10-;/m1./s1

InChI Key

WLSBVPNKQWDEGT-GHXDPTCOSA-N

Isomeric SMILES

C[C@@]12CC[C@H](C1)C(NC2)(C)C.Cl

Canonical SMILES

CC1(C2CCC(C2)(CN1)C)C.Cl

Origin of Product

United States

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